1-Cyclopentyl-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea
Overview
Description
1-Cyclopentyl-3-[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]thiourea is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a tricyclo[3311~3,7~]decane moiety, and a thiourea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea typically involves multiple steps, starting with the preparation of the tricyclo[3.3.1.1~3,7~]decane core. This can be achieved through a series of cyclization reactions involving suitable precursors. The cyclopentyl group is then introduced via alkylation reactions. Finally, the thiourea group is incorporated through a reaction with thiocyanate or isothiocyanate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
1-Cyclopentyl-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The cyclopentyl and tricyclo[3.3.1.1~3,7~]decane moieties contribute to the compound’s overall stability and ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Similar in structure due to the presence of a tricyclic core.
Cyclohexylthiourea: Shares the thiourea functional group but differs in the cycloalkyl moiety.
Uniqueness
1-Cyclopentyl-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea is unique due to the combination of its cyclopentyl group and tricyclo[3.3.1.1~3,7~]decane moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-3-cyclopentylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2S/c1-12(19-17(21)20-16-4-2-3-5-16)18-9-13-6-14(10-18)8-15(7-13)11-18/h12-16H,2-11H2,1H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMIQHWMUUCGTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)NC4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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